CP-471474

Catalog No.
S524312
CAS No.
210755-45-6
M.F
C16H17FN2O5S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-471474

CAS Number

210755-45-6

Product Name

CP-471474

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide

Molecular Formula

C16H17FN2O5S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20)

InChI Key

QCOQJYRPDUMCNP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CP-471474; CP 471474; CP471474; UNII-96U47H947L.

Canonical SMILES

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F

The exact mass of the compound 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide is 368.08422 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-471474 is an orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor characterized by its sub-nanomolar to low-nanomolar potency against MMP-2, MMP-13, MMP-9, and MMP-3 . Crucially for procurement and experimental design, it exhibits a highly specific MMP-1 sparing profile (IC50 = 1,170 nM), differentiating it from classic pan-MMP inhibitors like ilomastat[1]. Supplied as a crystalline solid with high DMSO solubility (≥20 mg/mL), it is extensively utilized in chronic in vivo models of tissue remodeling, such as post-myocardial infarction (MI) left ventricular dilation and cigarette smoke-induced emphysema, where preserving baseline MMP-1-mediated fibrillar collagen turnover is physiologically critical.

Substituting CP-471474 with generic broad-spectrum MMP inhibitors (e.g., ilomastat) or highly selective single-target agents (e.g., CL-82198) fundamentally alters in vivo outcomes and risks experimental failure in tissue remodeling models [1]. Classic pan-MMP inhibitors potently block MMP-1, which impairs beneficial angiogenesis and disrupts normal fibrillar collagen degradation, leading to off-target fibrotic complications in cardiovascular studies. Conversely, substituting with a highly selective MMP-13 inhibitor fails to capture the synergistic pathological roles of MMP-2 and MMP-9 in complex inflammatory diseases. Procuring CP-471474 provides a precise pharmacological window, allowing researchers to simultaneously neutralize the destructive MMP-2/9/13 axis while sparing MMP-1 to maintain essential vascular and extracellular matrix homeostasis.

Enzymatic Selectivity: Sparing MMP-1 While Targeting the MMP-2/9/13 Axis

In comparative enzymatic assays, CP-471474 demonstrates sub-nanomolar to low-nanomolar IC50 values for MMP-2 (0.7 nM), MMP-13 (0.9 nM), MMP-9 (13 nM), and MMP-3 (16 nM) . However, unlike the benchmark pan-MMP inhibitor ilomastat, which potently inhibits MMP-1, CP-471474 exhibits an IC50 of 1,170 nM for MMP-1, representing a >1,000-fold selectivity window[1]. This allows buyers to dose the compound in vivo to achieve complete suppression of pathological MMPs without crossing the threshold for MMP-1 inhibition.

Evidence DimensionIC50 for MMP-1 vs. MMP-2/13
Target Compound DataCP-471474: MMP-2 (0.7 nM), MMP-13 (0.9 nM), MMP-1 (1,170 nM)
Comparator Or BaselineIlomastat: Potent inhibition across MMP-1, -2, -3, -8, and -9
Quantified Difference>1,000-fold selectivity for MMP-2/13 over MMP-1 for CP-471474
ConditionsIn vitro quenched fluorescent substrate cleavage assays

Procuring an MMP-1 sparing inhibitor is critical for cardiovascular and tissue remodeling studies where blocking MMP-1 causes detrimental anti-angiogenic and fibrotic side effects.

In Vivo Processability: Attenuation of Post-MI Left Ventricular Dilation

CP-471474 is highly processable for chronic in vivo administration, demonstrating stability in methylcellulose vehicles for delivery via osmotic pumps or oral gavage [1]. In a rabbit model of myocardial infarction, continuous administration of CP-471474 (120 mg/day) restricted left ventricular dilation over 4 weeks compared to vehicle controls [1]. The increase in end-diastolic dimension was restricted to 1.3 ± 0.3 mm in the CP-471474 group, compared to a 3.1 ± 0.5 mm expansion in the vehicle group [2]. Because it spares MMP-1, CP-471474 administration increased subendocardial neovascularization (46 ± 4 capillaries/field vs. 17 ± 3 for vehicle), a protective effect lost with non-selective inhibitors.

Evidence DimensionIncrease in end-diastolic dimension post-MI (4 weeks)
Target Compound DataCP-471474 (120 mg/d): 1.3 ± 0.3 mm
Comparator Or BaselineVehicle control: 3.1 ± 0.5 mm
Quantified Difference58% reduction in pathological ventricular dilation
ConditionsRabbit surgical myocardial infarction model, 4-week continuous administration

Validates the compound's formulation compatibility and systemic efficacy for long-term cardiovascular procurement needs, proving it halts remodeling without inhibiting angiogenesis.

Multi-Target Efficacy in Pulmonary Inflammation vs. Selective Inhibitors

In models of cigarette smoke-induced lung inflammation, relying on a single-target inhibitor often fails to halt disease progression due to compensatory protease activity. CP-471474, administered subcutaneously at 20 mg/kg/day, delayed the progression of emphysema and reduced destructive lung lesions in guinea pig models over 2 to 4 months . By simultaneously neutralizing both pro-MMP-9 and active MMP-13/MMP-2, it provides a comprehensive blockade of the inflammatory protease cascade that single-target agents cannot achieve [1].

Evidence DimensionReduction in destructive pulmonary lesions
Target Compound DataCP-471474 (20 mg/kg/day): Measurable reduction in smoke-induced lesions at 2 months
Comparator Or BaselineSingle-target MMP inhibitors: Incomplete blockade of the protease cascade
Quantified DifferenceComprehensive multi-MMP neutralization vs. compensatory failure
ConditionsGuinea pig model of cigarette smoke-induced COPD/emphysema

Buyers studying complex pulmonary pathologies should select CP-471474 over highly selective single-MMP inhibitors to ensure robust suppression of redundant inflammatory pathways.

Chronic Cardiovascular Remodeling Models

Ideal for long-term in vivo studies (e.g., post-myocardial infarction in mice/rabbits) where preventing left ventricular dilation is required, but preserving MMP-1-mediated angiogenesis and physiological collagen turnover is critical [1].

Pulmonary Inflammation and COPD/Emphysema Assays

The compound's ability to simultaneously block MMP-2, -9, and -13 makes it the precise pharmacological tool for modeling the prevention of cigarette smoke-induced lung tissue destruction, outperforming single-target alternatives [1].

Melanoma and Tumor Cell Migration Studies

Useful as a broad-spectrum control in cell cycle progression and migration assays (e.g., A375 melanoma cells), where distinguishing the roles of the MMP-2/9/13 axis from MMP-1 is necessary for identifying metastatic mechanisms [2].

Formulation of Sustained-Release In Vivo Delivery Systems

Due to its stability in methylcellulose and compatibility with osmotic pumps, CP-471474 is highly suited for pharmacokinetic studies requiring steady-state plasma concentrations over multi-week protocols [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

368.08422098 Da

Monoisotopic Mass

368.08422098 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

96U47H947L

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

210755-45-6

Wikipedia

Cp-471474

Dates

Last modified: 08-15-2023
1: Fang L, Gao XM, Moore XL, Kiriazis H, Su Y, Ming Z, Lim YL, Dart AM, Du XJ. Differences in inflammation, MMP activation and collagen damage account for gender difference in murine cardiac rupture following myocardial infarction. J Mol Cell Cardiol. 2007 Nov;43(5):535-44. Epub 2007 Jul 10. PubMed PMID: 17689559.
2: Selman M, Cisneros-Lira J, Gaxiola M, Ramírez R, Kudlacz EM, Mitchell PG, Pardo A. Matrix metalloproteinases inhibition attenuates tobacco smoke-induced emphysema in Guinea pigs. Chest. 2003 May;123(5):1633-41. PubMed PMID: 12740284.
3: Lindsey ML, Gannon J, Aikawa M, Schoen FJ, Rabkin E, Lopresti-Morrow L, Crawford J, Black S, Libby P, Mitchell PG, Lee RT. Selective matrix metalloproteinase inhibition reduces left ventricular remodeling but does not inhibit angiogenesis after myocardial infarction. Circulation. 2002 Feb 12;105(6):753-8. PubMed PMID: 11839633.
4: Rohde LE, Ducharme A, Arroyo LH, Aikawa M, Sukhova GH, Lopez-Anaya A, McClure KF, Mitchell PG, Libby P, Lee RT. Matrix metalloproteinase inhibition attenuates early left ventricular enlargement after experimental myocardial infarction in mice. Circulation. 1999 Jun 15;99(23):3063-70. PubMed PMID: 10368126.

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